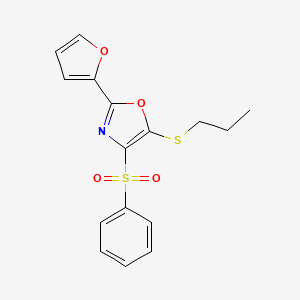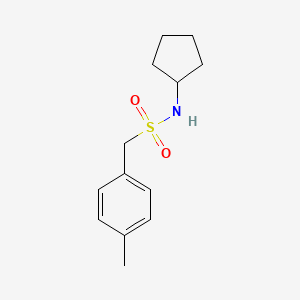
2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Vue d'ensemble
Description
2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as EPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPTA belongs to the class of thiazole-based compounds and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. In neurology, 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In oncology, 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication. In infectious diseases, 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of various enzymes and proteins that are essential for the survival and replication of microorganisms.
Biochemical and Physiological Effects:
2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects in the body. In neurology, 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. In oncology, 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to their death. In infectious diseases, 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the growth and replication of microorganisms, which can lead to their elimination from the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments is its high potency and specificity for its target enzymes and proteins. This allows for precise and accurate measurements of its effects on various biological processes. However, one of the limitations of using 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is its potential toxicity and side effects, which can affect the validity of the results obtained from lab experiments.
Orientations Futures
There are several future directions for the research on 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. In neurology, further studies can be conducted to investigate the potential of 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in the treatment of other neurodegenerative disorders such as Huntington's disease and multiple sclerosis. In oncology, further studies can be conducted to investigate the potential of 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in combination with other anticancer agents for improved efficacy. In infectious diseases, further studies can be conducted to investigate the potential of 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in the treatment of drug-resistant microorganisms.
Applications De Recherche Scientifique
2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and infectious diseases. In neurology, 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In oncology, 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have anticancer properties and can potentially be used in the treatment of various types of cancer. In infectious diseases, 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have antimicrobial properties and can potentially be used in the treatment of bacterial and viral infections.
Propriétés
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-2-20-8-10-21(11-9-20)12-16(22)19-17-18-15(13-23-17)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGXOZRRMZJSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4758080.png)
![3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4758090.png)
![7-(difluoromethyl)-N-[3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4758096.png)
![N-benzyl-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B4758102.png)
![N-[2-(dimethylamino)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4758112.png)
![4-methoxy-3-[(propylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4758122.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4758126.png)


![6-cyclopropyl-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4758134.png)

![N-[2-(methylthio)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4758141.png)
![3-{[({4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoic acid](/img/structure/B4758158.png)
